N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine
Brand Name: Vulcanchem
CAS No.: 120418-77-1
VCID: VC21187518
InChI: InChI=1S/C11H18N4O5/c1-7(15(3-8(12)16)6-11(19)20)2-14-4-9(17)13-10(18)5-14/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
SMILES: CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O
Molecular Formula: C11H18N4O5
Molecular Weight: 286.28 g/mol

N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine

CAS No.: 120418-77-1

Cat. No.: VC21187518

Molecular Formula: C11H18N4O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine - 120418-77-1

Specification

CAS No. 120418-77-1
Molecular Formula C11H18N4O5
Molecular Weight 286.28 g/mol
IUPAC Name 2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid
Standard InChI InChI=1S/C11H18N4O5/c1-7(15(3-8(12)16)6-11(19)20)2-14-4-9(17)13-10(18)5-14/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
Standard InChI Key FVXYGBPOWCUSEP-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O
SMILES CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O
Canonical SMILES CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O

Introduction

Chemical Identity and Structure

N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine is a derivative compound featuring a glycine backbone modified with additional functional groups that enhance its biological activity. The compound contains a piperazine ring with specific stereochemistry indicated by the (1S) configuration, which significantly influences its biological interactions and efficacy .

Basic Chemical Properties

The fundamental chemical properties of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine are summarized in the following table:

PropertyValue
CAS Number120418-77-1
Molecular FormulaC11H18N4O5
Molecular Weight286.28 g/mol
IUPAC Name2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid
InChIKeyFVXYGBPOWCUSEP-ZETCQYMHSA-N
Physical StateSolid

Sources:

Structural Characteristics

The compound features several key structural elements:

  • A glycine backbone (the simplest amino acid)

  • A piperazine ring with two carbonyl groups (3,5-dioxo-1-piperazinyl)

  • A specific stereochemistry indicated by the (1S) configuration

  • Multiple functional groups including amide, carboxylic acid, and tertiary amine

The stereochemistry of this compound is particularly important as it determines its spatial orientation and, consequently, its biological interactions. The (1S) configuration refers to the specific three-dimensional arrangement of atoms around the chiral carbon atom, which is crucial for its recognition by biological targets .

Synonyms and Alternative Nomenclature

This compound is known by several names in scientific literature and commercial catalogs, reflecting its chemical structure and relation to dexrazoxane:

SynonymReference
Dexrazoxane Impurity 1
Deximine Impurity 2
Dexrazoxane Impurity 7
Dexrazoxane Impurity 27
Glycine, N-(2-amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-
(S)-N-(2-amino-2-oxoethyl)-N-(1-(3,5-dioxopiperazin-1-yl)propan-2-yl)glycine
2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid
2-[(carbamoylmethyl)[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid

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Relationship to Dexrazoxane

Metabolic Pathway

According to research findings, this compound is also recognized as a metabolite of dioxopiperazinylpropane ICRF-187 (dexrazoxane). Dexrazoxane undergoes metabolic transformations in the body, and this compound represents one of the intermediates or end products of these biochemical processes .

Analytical Significance

The compound plays a critical role in analytical chemistry, particularly in quality control processes for dexrazoxane. Patent information suggests that the detection and quantification of this impurity is part of standard analytical methods for ensuring the purity and efficacy of dexrazoxane formulations .

SupplierCatalog NumberAvailable QuantitiesPrice (if available)Format
Cymit Quimica4Z-R-0880075mg, 10mg, 25mg, 50mg, 100mgUpon inquirySolid
Cymit QuimicaTR-A618340250mg14,422.00 €Solid
Aladdin ScientificALA-N357390-2.5mg2.5 mgNot specifiedChemical
LGC StandardsTRC-A618340-250MG250 mgNot specifiedNeat
NovachemistryBC12041877125mg, 50mg, 100mgNot specifiedNot specified

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Research Findings and Applications

Analytical Applications

The primary application of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine is as a reference standard in analytical chemistry. It serves as a vital component in:

  • High-performance liquid chromatography (HPLC) methods for dexrazoxane analysis

  • Quality control processes in pharmaceutical manufacturing

  • Impurity profiling of dexrazoxane formulations

Chromatographic Separation

Research on chiral separation techniques has incorporated this compound in the development of stereoselective analytical methods. A study by Thirupathi et al. (2017) developed a hydrophilic interaction chromatographic (HILIC) method for the separation of razoxane enantiomers, which may have relevance to the analysis of related compounds including this particular impurity .

Detection Methods in Pharmaceutical Analysis

Patent documentation suggests specialized analytical methods have been developed for the detection of this compound in dexrazoxane formulations. These methods typically employ:

  • Multiple elution stages

  • Specific mobile phase compositions

  • Specialized chromatographic columns

  • Precise detection parameters

Chemical and Biological Properties

Solubility and Physical Characteristics

As a derivative containing both polar functional groups (amide, carboxylic acid) and a hydrophobic component (methyl group), N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine exhibits:

  • Solubility in polar solvents

  • Stability under standard laboratory conditions

  • Potential for hydrogen bonding through multiple hydrogen bond donors and acceptors

Structural Significance

The compound belongs to a class of amino acids and derivatives with potential pharmacological properties. The presence of the piperazine ring is particularly notable, as piperazine derivatives are extensively explored in medicinal chemistry for their diverse biological activities .

Computed Properties

Additional computed properties from molecular databases provide further insights into this compound's characteristics:

PropertyValueReference
XLogP3-AA-4.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7
Exact Mass286.12771969 Da

Source:

Analytical Detection and Quantification

Chromatographic Methods

According to patent information and research literature, the analytical detection of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine typically employs chromatographic techniques:

  • High-performance liquid chromatography (HPLC)

  • Chiral separation methods

  • Hydrophilic interaction chromatography (HILIC)

Mobile Phase Composition

Specialized mobile phases have been developed for the optimal separation and detection of this compound, which may include:

  • Aqueous ammonium bicarbonate solutions

  • Organic modifiers in specific ratios

  • pH-adjusted buffer systems

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